molecular formula C18H19FN2O2 B267363 N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

货号 B267363
分子量: 314.4 g/mol
InChI 键: VJAKLRQAXKPBMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor with multiple targets. It was first developed by Bayer AG and later approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用机制

Sorafenib acts as a multi-targeted kinase inhibitor, inhibiting the activity of several tyrosine kinases such as RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3. By inhibiting these kinases, sorafenib interferes with the downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor cell proliferation. It also modulates the tumor microenvironment by reducing the production of pro-inflammatory cytokines and chemokines.

实验室实验的优点和局限性

Sorafenib is a widely used tool compound for studying the role of various signaling pathways in cancer cells. Its multi-targeted kinase inhibition makes it a valuable tool for investigating the cross-talk between different signaling pathways. However, its potency and specificity may vary depending on the cell type and experimental conditions.

未来方向

For research include combination therapy, biomarker identification, new indications, and resistance mechanisms.

合成方法

The synthesis of sorafenib involves a multi-step process that includes the condensation of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with butyl isocyanate to form the urea derivative, which is further reacted with 4-aminophenylboronic acid to produce sorafenib.

科学研究应用

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways, including RAF/MEK/ERK and VEGFR/PDGFR.

属性

产品名称

N-{4-[(butylamino)carbonyl]phenyl}-4-fluorobenzamide

分子式

C18H19FN2O2

分子量

314.4 g/mol

IUPAC 名称

N-butyl-4-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-12-20-17(22)13-6-10-16(11-7-13)21-18(23)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)

InChI 键

VJAKLRQAXKPBMI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

规范 SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。